molecular formula C8H9Cl2F2NO B13728124 2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride

2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride

Katalognummer: B13728124
Molekulargewicht: 244.06 g/mol
InChI-Schlüssel: BKQUIHKMJYDRQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridine ring substituted with chloromethyl, difluoromethyl, and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride typically involves the difluoromethylation of heterocycles via a radical process. This method is advantageous due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired substitution on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with specific catalysts and solvents employed to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The molecular targets may include enzymes and receptors, where the compound can modulate their activity through binding interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Chloromethyl)-3-(trifluoromethyl)-6-methoxypyridine Hydrochloride
  • 2-(Chloromethyl)-3-(fluoromethyl)-6-methoxypyridine Hydrochloride
  • 2-(Chloromethyl)-3-(difluoromethyl)-5-methoxypyridine Hydrochloride

Uniqueness

2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of various fluorine-containing compounds .

Eigenschaften

Molekularformel

C8H9Cl2F2NO

Molekulargewicht

244.06 g/mol

IUPAC-Name

2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine;hydrochloride

InChI

InChI=1S/C8H8ClF2NO.ClH/c1-13-7-3-2-5(8(10)11)6(4-9)12-7;/h2-3,8H,4H2,1H3;1H

InChI-Schlüssel

BKQUIHKMJYDRQF-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=C(C=C1)C(F)F)CCl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.